molecular formula C10H20Cl2O B14433284 1-Chloro-2-(2-chloroethoxy)octane CAS No. 80453-23-2

1-Chloro-2-(2-chloroethoxy)octane

Cat. No.: B14433284
CAS No.: 80453-23-2
M. Wt: 227.17 g/mol
InChI Key: WAPKBOXZGPTSPK-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethoxy)octane is a halogenated ether compound of interest in chemical and pharmaceutical research. It features both a chloroalkane terminus and an ether-linked 2-chloroethoxy chain, making it a versatile hydrophobic building block or intermediate in synthetic chemistry. The compound's structure suggests potential application in the synthesis of more complex molecules, such as those used in material science or as prodrugs. In pharmaceutical research, similar structures containing ether and chloroalkane chains have been incorporated into compounds investigated for their membrane-targeting antibacterial properties . The compound can serve as a key intermediate for constructing molecular architectures like spiroketals or for use in novel chromatographic separation methods, where chiral recognition is critical . As with many specialty chemicals, its primary value lies in its utility for creating novel compounds and advancing research applications. 1-Chloro-2-(2-chloroethoxy)octane is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

80453-23-2

Molecular Formula

C10H20Cl2O

Molecular Weight

227.17 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)octane

InChI

InChI=1S/C10H20Cl2O/c1-2-3-4-5-6-10(9-12)13-8-7-11/h10H,2-9H2,1H3

InChI Key

WAPKBOXZGPTSPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)OCCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

A widely documented method involves the reaction of 2-(2-hydroxyethoxy)octane with thionyl chloride (SOCl₂). This two-step process begins with the chlorination of the hydroxyl group, followed by etherification. Thionyl chloride acts as both a chlorinating agent and a solvent, facilitating the conversion of the hydroxyl group to a chloro substituent.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the oxygen atom of the hydroxyl group attacks the electrophilic sulfur in SOCl₂. This generates an intermediate chlorosulfite, which subsequently decomposes to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding 1-chloro-2-(2-chloroethoxy)octane.

Optimization Parameters :

  • Temperature : 0–25°C (to minimize side reactions).
  • Molar Ratio : 1:1.2 (substrate:SOCl₂) for complete conversion.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

Yield and Purity

Under optimal conditions, this method achieves yields of 75–85% with >90% purity. Impurities primarily arise from over-chlorination or incomplete etherification, necessitating purification via fractional distillation.

Phosgene-Based Chlorination

Industrial-Scale Synthesis

Phosgene (COCl₂) offers an alternative chlorination route, particularly in industrial settings. The reaction between 2-(2-hydroxyethoxy)octane and phosgene proceeds via the formation of a chloroformate intermediate, which is subsequently reduced to the target compound.

Reaction Scheme :

  • $$ \text{ROH} + \text{COCl}_2 \rightarrow \text{ROCOCl} + \text{HCl} $$
  • $$ \text{ROCOCl} + \text{HCl} \rightarrow \text{RCl} + \text{CO}_2 + \text{HCl} $$

Bis(trichloromethyl) Carbonate (Triphosgene) Method

Patent Analysis

A 2006 patent (CN100415702C) describes a novel synthesis using bis(trichloromethyl) carbonate (triphosgene) and n-octanol in the presence of an organic amine catalyst. This method avoids hazardous reagents like phosgene and achieves comparable yields (80–88%) under milder conditions (60–150°C, 4–9 hours).

Advantages :

  • Eliminates toxic byproducts (e.g., HCl gas).
  • Scalable with minimal post-reaction purification.
  • Compatible with green chemistry principles.

Catalytic Role of Organic Amines

The organic amine catalyst (e.g., triethylamine) facilitates deprotonation of the hydroxyl group, enhancing nucleophilic attack on triphosgene. This step is critical for preventing oligomerization side reactions.

Comparative Analysis of Synthesis Methods

Parameter Thionyl Chloride Phosgene Triphosgene
Yield (%) 75–85 70–80 80–88
Reaction Time (h) 2–4 1–3 4–9
Temperature (°C) 0–25 20–50 60–150
Toxicity Moderate High Low
Environmental Impact High (SO₂/HCl) Severe (COCl₂) Minimal

The triphosgene method emerges as the most sustainable option, balancing efficiency with environmental safety.

Degradation and Stability

1-Chloro-2-(2-chloroethoxy)octane exhibits thermal stability up to 150°C but undergoes degradation under prolonged UV exposure or acidic conditions. Major degradation products include octane-1,2-diol and chloroacetic acid, identified via gas chromatography-mass spectrometry (GC-MS). Storage recommendations include inert atmospheres and amber glass containers to prevent photolytic decomposition.

Applications in Organic Synthesis

The compound serves as a precursor in:

  • Pharmaceuticals : Synthesis of alkylating agents for anticancer drugs.
  • Polymers : Cross-linking agent for epoxy resins.
  • Agrochemicals : Intermediate for chlorinated pesticides.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2-chloroethoxy)octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethers, amines, or other substituted derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

1-Chloro-2-(2-chloroethoxy)octane has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds or ethers.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chloroethoxy)octane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The chlorine atoms and ether linkage play a crucial role in determining the compound’s reactivity and the pathways it follows during chemical reactions. The molecular targets and pathways involved are primarily dictated by the nature of the substituents and the specific reaction environment.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key References
1-Chloro-2-(2-chloroethoxy)ethane C₄H₈Cl₂O 155.01 ~147 (estimated)
1-Chloro-2-[2-(2-chloroethoxy)ethoxy]butane C₈H₁₆Cl₂O₂ 215.11 Not reported
Bis-(2-chloroethoxy)methane C₅H₁₀Cl₂O₂ 173.04 Not reported
1-Chloro-2-ethoxyethane C₄H₉ClO 108.57 74–76

Notes:

  • Chain Length Impact: Longer chains (e.g., octane vs. For example, 1-chloro-2-ethoxyethane (C₄) has a boiling point of ~74–76°C, while the octane analog would likely exceed 200°C due to increased van der Waals interactions .
  • Substituent Effects : The presence of multiple chloroethoxy groups (e.g., in bis-(2-chloroethoxy)methane) enhances reactivity in nucleophilic substitutions, making such compounds valuable in synthesizing heterocycles or polymers .

Physicochemical and Toxicological Profiles

  • Boiling Points and Stability : Shorter-chain analogs (e.g., 1-chloro-2-ethoxyethane) are volatile (BP: 74–76°C), whereas the octane derivative would exhibit higher thermal stability .
  • Toxicity: Chlorinated ethanes (e.g., 1,2-dichloroethane) are associated with hepatotoxicity and carcinogenicity (ATSDR, ). Longer chains may reduce acute toxicity due to lower bioavailability but could persist in lipid-rich environments.

Research Findings and Data Correlation

  • Topological Indices : Gourava and hyper-Gourava indices correlate strongly with entropy, acentric factor, and vaporization enthalpy in octane isomers (R² > 0.95) . While these studies focus on octane isomers, similar principles apply to chloroethers, where branching and substituent positions influence properties.
  • Thermodynamic Data : For 1-chloro-2-ethoxyethane, experimental values for vaporization enthalpy (ΔHvap) and infrared spectra are well-documented, providing benchmarks for modeling larger analogs .

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